molecular formula C8H5BrClN3 B2731805 6-Bromo-5-chloroquinazolin-2-amine CAS No. 1644663-97-7

6-Bromo-5-chloroquinazolin-2-amine

Cat. No.: B2731805
CAS No.: 1644663-97-7
M. Wt: 258.5
InChI Key: HDCHKLGREZJHMC-UHFFFAOYSA-N
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Description

6-Bromo-5-chloroquinazolin-2-amine is a chemical compound with the molecular formula C8H5BrClN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloroquinazolin-2-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzonitrile with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 6 and 5 positions, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-chloroquinazolin-2-amine is extensively used in scientific research due to its diverse applications:

    Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinazolin-2-amine
  • 5-Chloroquinazolin-2-amine
  • 6-Chloroquinazolin-2-amine

Uniqueness

6-Bromo-5-chloroquinazolin-2-amine is unique due to the presence of both bromo and chloro substituents, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its potential for diverse chemical reactions and biological activities compared to similar compounds with only one substituent.

Properties

IUPAC Name

6-bromo-5-chloroquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCHKLGREZJHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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